

The Pharmacokinetics and Metabolism of Tapinarof: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapinarof is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist approved for the treatment of plaque psoriasis and atopic dermatitis.[1][2][3][4] Its novel mechanism of action, which involves the modulation of inflammatory cytokines, skin barrier protein expression, and oxidative stress, sets it apart from traditional topical therapies.[2][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tapinarof, synthesizing available data from clinical and in vitro studies to inform further research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of tapinarof following topical administration is characterized by low systemic absorption.[6]

Absorption

Following topical application of tapinarof cream, systemic absorption is limited. In a maximal use clinical trial (NCT04042103) involving adults with extensive plaque psoriasis (≥20% body surface area), plasma concentrations of tapinarof were low, with the majority of samples being below the lower limit of quantitation (50 pg/mL).[6] Notably, systemic exposure to tapinarof decreased over the 29-day treatment period, a phenomenon that may be attributable to the



restoration of the skin barrier function.[6] No evidence of site-specific accumulation has been observed with continuous use.[1]

Distribution

Tapinarof exhibits high plasma protein binding, with approximately 99% being bound in vitro.[1] [3] The estimated apparent volume of distribution at steady-state (Vss) ranges from 1270 to 1500 mL/kg, suggesting extensive tissue distribution.[3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of tapinarof from a maximal use trial (NCT04042103) in adult patients with extensive plaque psoriasis who applied tapinarof cream 1% once daily.

Parameter	Day 1	Day 29
Mean Cmax (pg/mL)	898	116
Median Cmax (pg/mL)	181	59.4
Geometric Mean AUC0–last (pg·h/mL)	861	321
Median Tmax (hours)	2 - 5	Not reported

Data sourced from a Phase IIa,

multicenter, open-label

maximal use study

(NCT04042103). Cmax:

Maximum plasma

concentration; AUC0-last:

Area under the plasma

concentration-time curve from

time zero to the last

measurable concentration;

Tmax: Time to reach maximum

plasma concentration.



Metabolism

Tapinarof undergoes extensive hepatic metabolism through multiple pathways, including oxidation, glucuronidation, and sulfation.[1][3][7]

In Vitro Metabolism

In vitro studies using human liver microsomes and hepatocytes have identified the key enzymes involved in the metabolism of tapinarof.

Metabolic Pathway	Major Enzymes	Minor Enzymes
Oxidation	CYP1A2, CYP3A4	CYP2C9, CYP2C19, CYP2D6
Glucuronidation	UGTs (specific isoforms not detailed in sources)	
Sulfation	SULTs (specific isoforms not detailed in sources)	
CYP: Cytochrome P450; UGT: UDP-glucuronosyltransferase; SULT: Sulfotransferase.		_

Tapinarof is the primary circulating component in plasma, with its sulfate metabolite, tapinarof sulfate, being undetectable in clinical studies even with a highly sensitive assay (lower limit of quantitation of 10 pg/mL).[6]

Drug-Drug Interaction Potential

In vitro studies indicate that tapinarof has a low potential for drug-drug interactions. It does not inhibit or induce major cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5.[1] Furthermore, tapinarof does not inhibit various clinically important drug transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), organic anion transporting polypeptides (OATP1B1, OATP1B3), and multidrug and toxin extrusion proteins (MATE1, MATE2-K).[1]



Excretion

Detailed information on the excretion of tapinarof and its metabolites from a dedicated human mass balance study is not publicly available. Due to the limited systemic absorption and low plasma concentrations, determining the precise routes and extent of excretion has been challenging.

Experimental Protocols Clinical Pharmacokinetic Study (NCT04042103)

Title: A Maximal Use Study of Tapinarof Cream, 1% in Adults With Extensive Plaque Psoriasis. [8]

Study Design: This was a phase IIa, multicenter, open-label study.[6]

Participants: The study enrolled 21 adult patients (aged 18 to 75 years) with a confirmed clinical diagnosis of stable plaque psoriasis for at least 6 months, a body surface area (BSA) involvement of \geq 20%, and a Physician's Global Assessment (PGA) score of \geq 3 at screening. [6][8]

Dosing: Patients applied a thin layer of tapinar f cream 1% to all affected areas once daily for 29 days.[6]

Pharmacokinetic Sampling: Serial plasma samples for pharmacokinetic analysis were collected on Day 1 and Day 29 at the following time points: pre-dose, and 1, 2, 3, 4, 5, 8, and 12 hours post-dose. Additional samples were collected at 24 hours post-dose on Day 2 and Day 30. Pre-dose and 2- and 4-hour post-dose samples were also collected on Day 15.[6]

Analytical Method: Concentrations of tapinarof and its metabolite, tapinarof sulfate, were determined in plasma samples using a validated bioanalytical method. The lower limit of quantitation for the assay was 50 pg/mL for tapinarof and 10 pg/mL for tapinarof sulfate.[6]

In Vitro Metabolism Studies (General Methodologies)

While specific experimental protocols for tapinarof are not detailed in the available literature, the following represents a general methodology for such studies.



CYP450-Mediated Metabolism:

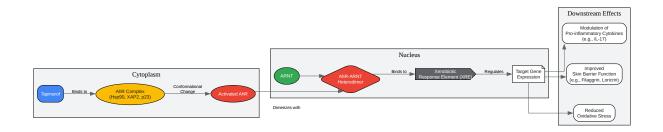
- Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP3A4, etc.).
- Incubation: Tapinarof would be incubated with the enzyme source in the presence of an NADPH-regenerating system at 37°C.
- Analysis: The reaction would be terminated at various time points, and the samples analyzed by a validated analytical method, such as LC-MS/MS, to determine the rate of tapinarof depletion and the formation of oxidative metabolites.

Glucuronidation and Sulfation Assays:

- Enzyme Source: Human liver microsomes or recombinant human UGT and SULT enzymes.
- Cofactors: UDPGA (for UGT assays) or PAPS (for SULT assays) would be included in the incubation mixture.
- Incubation and Analysis: Similar to the CYP assays, tapinar of would be incubated with the
 enzyme source and respective cofactor at 37°C. The formation of glucuronide and sulfate
 conjugates would be monitored over time using LC-MS/MS.

Visualizations Signaling Pathway

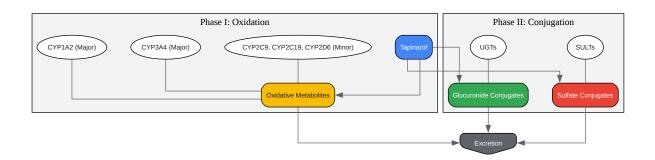




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Caption: Tapinarof's Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Metabolic Pathway

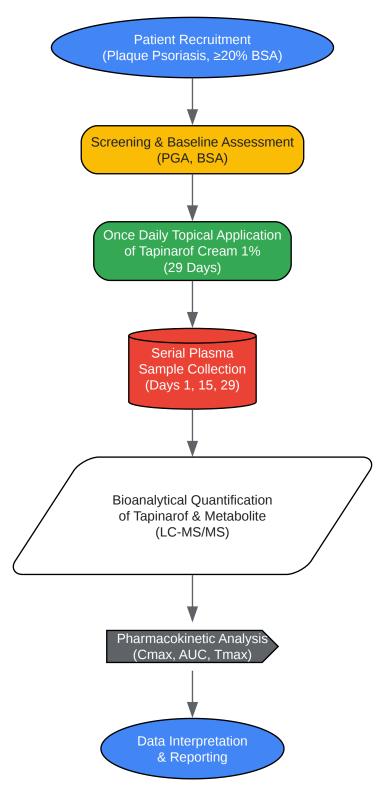


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Caption: Metabolic Pathways of Tapinarof.

Experimental Workflow



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